4-tert-Butylsulfonylcalix[4]arene
Overview
Description
4-tert-Butylsulfonylcalix4arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. This compound is characterized by the presence of tert-butylsulfonyl groups at the para positions of the phenolic units. Calixarenes, including 4-tert-Butylsulfonylcalix4arene, are known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, materials science, and environmental science .
Mechanism of Action
Target of Action
The primary targets of 4-tert-Butylsulfonylcalix4arene are a variety of paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals .
Mode of Action
The mode of action of 4-tert-Butylsulfonylcalix4arene involves the formation of an adjustable cavity from two molecules of the compound for the complexation of one alkaline earth metal ion . The size of this adjustable cavity changes depending on the ion within an appropriate range .
Biochemical Pathways
The biochemical pathways affected by 4-tert-Butylsulfonylcalix4
Pharmacokinetics
The pharmacokinetics of 4-tert-Butylsulfonylcalix4arene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the available literature
Result of Action
The result of the action of 4-tert-Butylsulfonylcalix4arene is the formation of complexes with various metals . These complexes can be used as metalloligands in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .
Action Environment
The action of 4-tert-Butylsulfonylcalix4arene can be influenced by several environmental factors. For instance, the compound maintains excellent extraction ability for Cs (I) and Sr (II) under an irradiation dose of 1.0 × 10^4 1.1 × 10^6 Gy . Moreover, the main structure of the compound remains unchanged when the temperature is below 400 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylsulfonylcalix4arene typically involves the sulfonation of p-tert-butylcalix4arene. The process begins with the preparation of p-tert-butylcalix4arene, which is synthesized by the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The resulting calixarene is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of 4-tert-Butylsulfonylcalix4arene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylsulfonylcalix4arene undergoes various chemical reactions, including:
- Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
- Reduction: The sulfonyl groups can be reduced to thiols.
- Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions .
- Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
- Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
- Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst .
- Oxidation: Formation of sulfonic acids.
- Reduction: Formation of thiols.
- Substitution: Formation of various substituted calixarenes depending on the electrophile used .
Scientific Research Applications
4-tert-Butylsulfonylcalix4arene has a wide range of applications in scientific research:
- Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules. It is also employed in the synthesis of metal-organic frameworks and coordination polymers .
- Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs .
- Medicine: Explored for its use in the removal of toxic metals from biological systems and its potential as a therapeutic agent .
- Industry: Utilized in the extraction and separation of metal ions from industrial waste streams and in the development of sensors for detecting environmental pollutants .
Comparison with Similar Compounds
Similar Compounds::
- p-tert-Butylcalix4arene: Lacks the sulfonyl groups, making it less effective in forming certain host-guest complexes.
- p-tert-Butylthiacalix4arene: Contains sulfur atoms in place of oxygen atoms in the calixarene ring, offering different binding properties.
- p-tert-Butylsulfinylcalix4arene: Similar to 4-tert-Butylsulfonylcalix4arene but with sulfinyl groups instead of sulfonyl groups .
Uniqueness: 4-tert-Butylsulfonylcalix4arene is unique due to its enhanced ability to form stable host-guest complexes with a wide range of molecules and ions. The presence of sulfonyl groups increases its solubility in various solvents and improves its binding affinity compared to other calixarenes .
Properties
IUPAC Name |
5,11,17,23-tetratert-butyl-2,2,8,8,14,14,20,20-octaoxo-2λ6,8λ6,14λ6,20λ6-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O12S4/c1-37(2,3)21-13-25-33(41)26(14-21)54(47,48)28-16-23(39(7,8)9)18-30(35(28)43)56(51,52)32-20-24(40(10,11)12)19-31(36(32)44)55(49,50)29-17-22(38(4,5)6)15-27(34(29)42)53(25,45)46/h13-20,41-44H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLKLFFOYGXSKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)S(=O)(=O)C3=CC(=CC(=C3O)S(=O)(=O)C4=CC(=CC(=C4O)S(=O)(=O)C5=C(C(=CC(=C5)C(C)(C)C)S2(=O)=O)O)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466017 | |
Record name | 4-tert-Butylsulfonylcalix[4]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204190-49-8 | |
Record name | 4-tert-Butylsulfonylcalix[4]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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